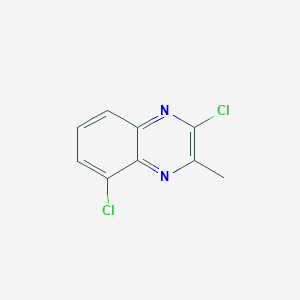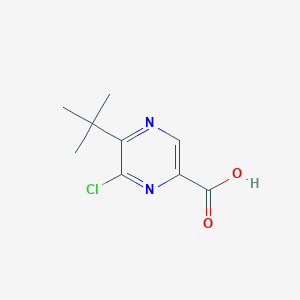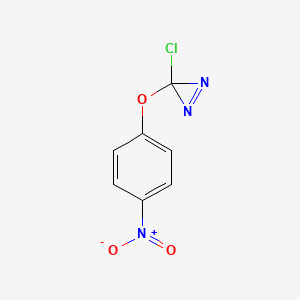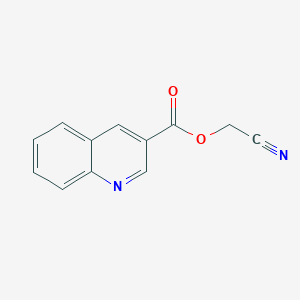
2-Chloro-5-chloro-3-methylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-chloro-3-methylquinoxaline is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential use in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-chloro-3-methylquinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine under reflux conditions . The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
化学反应分析
Types of Reactions: 2-Chloro-5-chloro-3-methylquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while oxidation can produce quinoxaline N-oxides .
科学研究应用
2-Chloro-5-chloro-3-methylquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its anticancer and antipsychotic activities.
Industry: Utilized in the production of dyes and pigments due to its stable structure.
作用机制
The mechanism of action of 2-Chloro-5-chloro-3-methylquinoxaline involves its interaction with specific molecular targets. It can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies. The compound may also interfere with microbial cell walls, contributing to its antimicrobial activity .
相似化合物的比较
- 2-Chloro-3-methylquinoxaline
- 2,3-Dichloroquinoxaline
- 2-Chloroquinoxaline
Comparison: 2-Chloro-5-chloro-3-methylquinoxaline is unique due to the presence of two chlorine atoms at different positions on the quinoxaline ring. This structural variation can influence its reactivity and biological activity compared to other similar compounds. For instance, the additional chlorine atom may enhance its antimicrobial properties or alter its binding affinity to molecular targets .
属性
分子式 |
C9H6Cl2N2 |
|---|---|
分子量 |
213.06 g/mol |
IUPAC 名称 |
2,5-dichloro-3-methylquinoxaline |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-9(11)13-7-4-2-3-6(10)8(7)12-5/h2-4H,1H3 |
InChI 键 |
ORCSTPFCUHIWMS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C2C=CC=C(C2=N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Furan-2-ylmethyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11888947.png)




![8-Bromo-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B11888975.png)


![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11888993.png)


![1-((1aR,7bR)-2,2-Dimethyl-2,7b-dihydro-1aH-oxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B11889003.png)
![8-Amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11889010.png)

